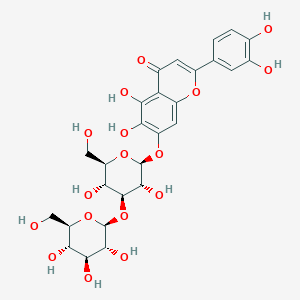

6-hydroxyluteolin 7-O-laminaribioside

Description

Properties

Molecular Formula |

C27H30O17 |

|---|---|

Molecular Weight |

626.5 g/mol |

IUPAC Name |

7-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,6-dihydroxychromen-4-one |

InChI |

InChI=1S/C27H30O17/c28-6-15-19(34)22(37)23(38)26(42-15)44-25-20(35)16(7-29)43-27(24(25)39)41-14-5-13-17(21(36)18(14)33)11(32)4-12(40-13)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-20,22-31,33-39H,6-7H2/t15-,16-,19-,20-,22+,23-,24-,25+,26+,27-/m1/s1 |

InChI Key |

YNOSNIYDHUBEBU-HGKFCXGKSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Antioxidant Activity

6-Hydroxyluteolin 7-O-laminaribioside exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. Studies have shown that flavonoids, including this compound, can scavenge free radicals and enhance the body's antioxidant defense mechanisms .

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. The antibacterial activity is attributed to the phenolic structure of the compound, which disrupts microbial cell membranes and inhibits essential metabolic processes .

Anti-inflammatory Effects

In vitro studies suggest that this compound can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as NF-kappaB signaling. This property makes it a candidate for treating inflammatory diseases .

Cancer Therapy

Due to its ability to induce apoptosis and inhibit tumor growth in vitro and in vivo, this compound is being investigated for its chemopreventive properties. It shows promise in sensitizing tumor cells to conventional chemotherapy agents .

Treatment of Infections

The antimicrobial properties make it a potential adjunct therapy for treating infections caused by resistant bacterial strains. Its synergistic effects with antibiotics could enhance treatment efficacy against multidrug-resistant pathogens .

Anti-inflammatory Disorders

Given its anti-inflammatory effects, this compound may be beneficial in managing conditions like arthritis and other inflammatory diseases. Ongoing research aims to clarify its role in clinical settings for these disorders .

Case Studies and Research Findings

Q & A

Q. What analytical techniques are commonly used to identify 6-hydroxyluteolin 7-O-laminaribioside in plant extracts?

- Methodological Answer : Identification typically involves hyphenated techniques such as UPLC-DAD (for UV spectral matching at 320 nm) and LC-ESI-QTOF-MS (for accurate mass determination of the [M+H]⁺ or [M+Na]⁺ ions). For example, LC-QTOF-MS can resolve retention times (~10–15 min) and fragmentation patterns (e.g., loss of laminaribiose moieties) to distinguish it from isomers . NMR (1D/2D) is critical for confirming glycosylation positions (e.g., 7-O-linkage) and sugar configurations .

Q. How is the structure of this compound confirmed?

- Methodological Answer : Structural confirmation requires HR-MALDI-MS (for exact mass, e.g., m/z 626.52) and NMR spectroscopy . Key NMR signals include aromatic protons (δ 6.99 ppm for H-8) and anomeric protons (δ 5.06 ppm for laminaribiose H-1’’), with NOESY correlations confirming the 7-O-glycosidic bond . 2D-NMR experiments (COSY, HMBC) map the aglycone-sugar connectivity .

Q. What physicochemical properties are critical for isolating this compound?

- Methodological Answer : Key properties include a molecular weight of 626.52 g/mol , high hydrophilicity (LogP ~1.44), and hydrogen-bonding capacity (17 H-bond donors, 11 acceptors). These influence solvent extraction (e.g., methanol/water gradients) and chromatographic retention in reversed-phase HPLC .

Advanced Research Questions

Q. How does LC-ESI-QTOF-MS differentiate this compound from structurally similar flavonoid glycosides?

- Methodological Answer : Differentiation relies on diagnostic fragmentation patterns . For example, laminaribioside-specific cleavages (e.g., Y₀⁺/Y₁⁺ ions) and sodiated adducts ([M+Na]⁺) reveal the 1→3 glucosyl linkage. Low-energy CID in positive ion mode highlights rearrangements (e.g., proton migration to sugar residues), distinguishing it from 1→2 or 1→6 diglucosides .

Q. What challenges arise in elucidating glycosidic linkages using mass spectrometry?

- Methodological Answer : Ambiguities arise from proton-driven rearrangements during CID, which can mask internal sugar residues. For 7-O-laminaribioside, fragmentation of sodiated ions (e.g., [M+Na]⁺) enhances detection of 1→3 glycosidic bonds, while MSⁿ or ion mobility-MS improves resolution of isomeric diglycosides .

Q. How do transcriptomic and metabolomic approaches elucidate the biosynthetic regulation of this compound under stress?

- Methodological Answer : Co-expression networks (e.g., WGCNA) link hub genes like EuSHT to flavonoid biosynthesis under salt stress. LC-MS-based metabolomics quantifies stress-induced accumulation (e.g., 2.5-fold increase), while RNA-seq identifies upregulated cytochrome P450s (e.g., CYP93G1) responsible for 6-hydroxylation .

Q. What evolutionary significance does 6-hydroxyluteolin hold in plant species?

- Methodological Answer : Phylogenetic studies in Eriocaulaceae suggest 6-hydroxylation is a primitive trait superseded in advanced taxa. For example, Syngonanthus retains 6-hydroxyluteolin in primitive sections (Carpocephalus), while advanced sections (Eulepis) lack it, indicating evolutionary loss of 6-oxygenation pathways .

Q. How does the antioxidative activity of this compound compare to related flavonoids?

- Methodological Answer : In vitro assays (e.g., DPPH, FRAP) show stronger radical scavenging (IC₅₀ ~15 µM) compared to luteolin glycosides (IC₅₀ ~25 µM). The 6-hydroxyl group enhances electron donation, while laminaribiose improves solubility, increasing bioavailability in cell-based models .

Q. What methodological considerations are critical for quantifying this compound in biological matrices?

Q. What strategies enhance the oral bioavailability of this compound?

- Methodological Answer : Pharmacokinetic studies in rats suggest nanocarrier encapsulation (e.g., liposomes) increases bioavailability from <5% (free compound) to >20% by bypassing first-pass metabolism. Co-administration with absorption enhancers (e.g., piperine) further improves intestinal uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.